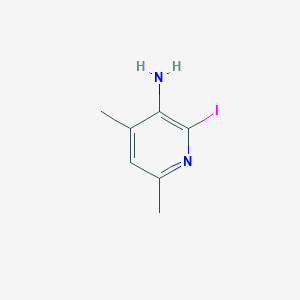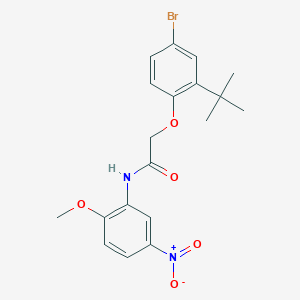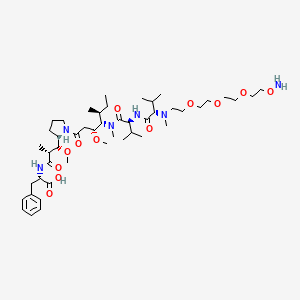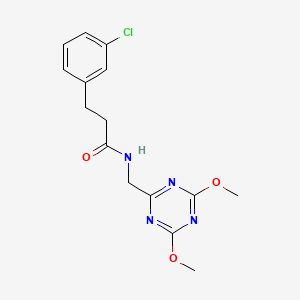![molecular formula C27H27N3O6 B2640902 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891129-48-9](/img/structure/B2640902.png)
4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound with the molecular formula C27H27N3O6 . It has a molecular weight of 489.528 . This compound is not intended for human or veterinary use but is available for research purposes.
Molecular Structure Analysis
The molecular structure of 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be represented by the InChI string: InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-12-14-21(15-13-18)35-20-10-8-7-9-11-20/h7-17H,4-6H2,1-3H3,(H,28,30,31) .Aplicaciones Científicas De Investigación
Anticancer Activity
Research has shown that derivatives similar to 4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. A study by Ravinaik et al. (2021) explored substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating moderate to excellent anticancer activity against several cancer cell lines. This indicates the potential of such compounds in cancer research and therapy Ravinaik et al., 2021.
Herbicidal Activity
The synthesis and herbicidal activities of related compounds, particularly focusing on tetrazoles and oxadiazoles, have been of interest for enhancing agricultural productivity. Bao's work (2008) on 4-alkoxy(benzyloxy)phenyltetrazoles and oxadiazoles demonstrated notable herbicidal activity against certain plant species, suggesting applications in weed management and crop protection Bao, 2008.
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activity. Liu et al. (2022) found that certain derivatives exhibited superior activity against the nematode Bursaphelenchus xylophilus, highlighting the potential for developing effective nematicides from oxadiazole derivatives Liu et al., 2022.
Photolysis Studies
The photolysis of 1,3,4-oxadiazoles, including compounds structurally related to the target molecule, has been investigated. Tsuge et al. (1977) explored the reactions of 2,5-diphenyl-1,3,4-oxadiazole under irradiation, revealing mechanisms that could be relevant for understanding the stability and reactivity of oxadiazoles in various conditions Tsuge et al., 1977.
Antioxidant and Antibacterial Properties
Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives showed significant antioxidant and antibacterial activities, suggesting potential for these compounds in developing new therapeutic agents. Karanth et al. (2019) synthesized and evaluated several derivatives for their biological activities, indicating their utility in medical and pharmaceutical research Karanth et al., 2019.
Platelet Aggregation Inhibition
The design and synthesis of 3-aryl-5-alicylic-(1,2,4)-oxadiazoles have revealed their novel application as platelet aggregation inhibitors. Chern et al. (2005) conducted a study demonstrating the potential of these oxadiazoles in preventing thrombosis, highlighting another therapeutic avenue for compounds within this chemical class Chern et al., 2005.
Propiedades
IUPAC Name |
4-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O6/c1-4-32-22-16-19(17-23(33-5-2)24(22)34-6-3)26-29-30-27(36-26)28-25(31)18-12-14-21(15-13-18)35-20-10-8-7-9-11-20/h7-17H,4-6H2,1-3H3,(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIORXNHWZDHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2640820.png)
![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)


![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-iodoanilino)prop-2-en-1-one](/img/structure/B2640827.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2640828.png)


![3-Trifluoromethyl-3,3a,4,5,6,7-hexahydrobenzo[c]isoxazol-3-ol](/img/structure/B2640835.png)


![1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2640841.png)
![Tert-butyl N-[1-[(6-chloropyridazin-3-yl)methylamino]-3-hydroxypropan-2-yl]carbamate](/img/structure/B2640842.png)